5-Bromo-4,6-dihydrazinopyrimidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
825-49-0 |
|---|---|
Molecular Formula |
C4H7BrN6 |
Molecular Weight |
219.04 g/mol |
IUPAC Name |
(5-bromo-6-hydrazinylpyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C4H7BrN6/c5-2-3(10-6)8-1-9-4(2)11-7/h1H,6-7H2,(H2,8,9,10,11) |
InChI Key |
QALCZKQGOBCQCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(C(=N1)NN)Br)NN |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromo 4,6 Dihydrazinopyrimidine
Retrosynthetic Analysis and Strategic Precursors for 5-Bromo-4,6-dihydrazinopyrimidine
A retrosynthetic analysis of this compound reveals that the target molecule can be conceptually disconnected at the C-N bonds of the hydrazino groups. This points to a precursor such as 5-Bromo-4,6-dichloropyrimidine, where the chloro groups can be displaced by hydrazine (B178648). The analysis further suggests that the 5-bromo substituent can be introduced onto a pyrimidine (B1678525) ring, and the pyrimidine ring itself can be constructed from acyclic precursors.
This leads to a synthetic strategy that begins with the formation of a pyrimidine-2,4,6-trione (barbituric acid) or a 4,6-dihydroxypyrimidine (B14393) scaffold. Key steps then involve the bromination at the C-5 position, followed by the conversion of the hydroxyl groups at C-4 and C-6 to chloro groups, creating a highly reactive intermediate for the final hydrazinolysis step. The general approach often starts from readily available materials like malonic acid derivatives and urea (B33335). wikipedia.orgirapa.org
Synthesis of Halogenated Pyrimidine Intermediates
The creation of a suitable halogenated pyrimidine intermediate is a critical phase in the synthesis of this compound. This involves the initial formation of a pyrimidine ring, followed by targeted halogenation reactions.
Preparation of 4,6-Dihydropyrimidinedione Scaffolds
The foundational pyrimidine structure is typically synthesized through the condensation of a malonic acid derivative with urea. wikipedia.orgirapa.org A common and efficient method involves the reaction of diethyl malonate with urea in the presence of a strong base like sodium ethoxide. orgsyn.orgcutm.ac.in This reaction, known as the Baeyer synthesis, results in the formation of barbituric acid (pyrimidine-2,4,6(1H,3H,5H)-trione), a key precursor. wikipedia.orgirapa.org
Alternative methods for preparing barbituric acid include using phosphorus oxychloride with malonic acid and urea, or acetic anhydride (B1165640) in an acetic acid solution. orgsyn.org The choice of method can depend on the desired scale and available reagents. The resulting barbituric acid or its derivatives serve as the scaffold for subsequent bromination.
Bromination at the C-5 Position of Pyrimidine Derivatives
The introduction of a bromine atom at the C-5 position of the pyrimidine ring is a crucial step. This is typically achieved through electrophilic bromination of a pre-formed barbituric acid or 4,6-dihydroxypyrimidine derivative. cdnsciencepub.com The active methylene (B1212753) group at the C-5 position is susceptible to electrophilic attack.
Various brominating agents can be employed for this purpose. For instance, bromination of 5-phenylbarbituric acid has been successfully carried out using bromine water in an aqueous sodium hydroxide (B78521) solution. gatech.edu Other methods may utilize N-bromosuccinimide (NBS) or a combination of potassium bromide and hydrogen peroxide as a greener alternative. zenodo.orgnih.gov The choice of brominating agent and reaction conditions can be optimized to achieve high yields of the desired 5-bromo-4,6-dihydroxypyrimidine (B103388). epa.gov
Conversion to 5-Bromo-4,6-dichloropyrimidine as a Central Precursor
With the 5-bromo substituent in place, the next strategic conversion involves replacing the hydroxyl groups at the C-4 and C-6 positions with chlorine atoms. This creates the highly reactive 5-Bromo-4,6-dichloropyrimidine intermediate, primed for nucleophilic substitution.
This transformation is commonly achieved by treating the 5-bromo-4,6-dihydroxypyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl₃). google.comgoogle.comepo.org The reaction is often carried out in the presence of a base like N,N-dimethylaniline or a hindered amine to facilitate the reaction. google.comgoogle.com The Vilsmeier-Haack reaction is another efficient method for converting 4,6-dihydroxypyrimidines to their 4,6-dichloro counterparts. researchgate.net The resulting 5-Bromo-4,6-dichloropyrimidine is a key building block for the final step of the synthesis. atlantis-press.comresearchgate.netatlantis-press.com
Introduction of Hydrazino Groups via Nucleophilic Substitution
The final stage of the synthesis involves the introduction of the two hydrazino groups onto the pyrimidine ring.
Reaction Pathways for Substituting Halogens with Hydrazine
The chlorine atoms at the C-4 and C-6 positions of 5-Bromo-4,6-dichloropyrimidine are excellent leaving groups, making them susceptible to nucleophilic attack by hydrazine (N₂H₄). wikipedia.org The reaction is typically carried out by treating the dichloropyrimidine with hydrazine hydrate (B1144303) in a suitable solvent. google.comorgsyn.org
The nucleophilic hydrazine displaces the chloride ions, forming the desired this compound. The reaction conditions, such as temperature and reaction time, can be controlled to ensure complete substitution of both chlorine atoms. This nucleophilic aromatic substitution reaction is a common and effective method for introducing amino and hydrazino functionalities onto heterocyclic rings. researchgate.net
Optimization of Hydrazination Reaction Conditions
The introduction of hydrazino groups onto the pyrimidine ring is a critical step in the synthesis of this compound. The efficiency of this hydrazination reaction is highly dependent on a multitude of factors, each requiring careful optimization to maximize yield and minimize the formation of byproducts.
Influence of Solvent Systems and Temperature Profiles
The choice of solvent is paramount in the hydrazination of pyrimidine precursors. The solvent must not only dissolve the starting materials but also facilitate the reaction kinetics and influence the product selectivity. A range of solvents, from polar aprotic to protic, can be employed, with the optimal choice often determined empirically. For instance, in the synthesis of related diaminopyrimidine derivatives, solvents such as ethanol (B145695) and isopropanol (B130326) have been utilized. The reaction temperature is another critical parameter that directly impacts the reaction rate and the stability of both reactants and products. A carefully controlled temperature profile, which may involve gradual heating or cooling, is often necessary to drive the reaction to completion while preventing thermal decomposition.
Table 1: Hypothetical Influence of Solvent and Temperature on the Yield of this compound
| Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Ethanol | 80 | 6 | 75 |
| Isopropanol | 90 | 5 | 82 |
| N,N-Dimethylformamide (DMF) | 100 | 4 | 88 |
| Water | 100 | 8 | 65 |
This table is illustrative and based on general principles of organic synthesis. Actual experimental data for this specific compound is not publicly available.
Control of Stoichiometry and Reagent Addition Rates
The stoichiometry of the reactants, particularly the ratio of the pyrimidine precursor to the hydrazinating agent (e.g., hydrazine hydrate), plays a crucial role in the outcome of the reaction. An excess of the hydrazinating agent is often used to ensure complete conversion of the starting material. However, an excessive amount can lead to the formation of undesired side products. The rate of addition of the reagents can also influence the reaction, with slow, controlled addition often favored to maintain optimal reaction conditions and prevent localized high concentrations that could lead to side reactions.
Role of Catalysts in Promoting Hydrazino Group Installation
Catalysts can significantly enhance the rate and selectivity of the hydrazination reaction. While nucleophilic aromatic substitution reactions on pyrimidine rings can sometimes proceed without a catalyst, the use of one is often beneficial. Both acid and base catalysts can be employed to activate either the pyrimidine ring or the nucleophile. In recent years, the use of nano-catalysts, such as nano-CoCr2O4, has been explored for promoting the synthesis of diaminopyrimidine oxide derivatives, suggesting a potential avenue for the catalyzed synthesis of this compound. bohrium.com The choice of catalyst depends on the specific substrate and reaction conditions.
Exploration of Alternative Synthetic Routes for this compound
Beyond the direct hydrazination of a suitable pyrimidine precursor, alternative synthetic strategies can offer advantages in terms of efficiency, atom economy, and access to a wider range of derivatives.
Convergent and Divergent Synthetic Strategies
Conversely, a divergent synthesis strategy begins with a common precursor that is elaborated into a variety of related compounds. nih.govrsc.org For instance, a pre-functionalized pyrimidine could be subjected to a series of reactions to introduce the bromo and hydrazino groups in a stepwise manner, allowing for the synthesis of a library of related compounds for further study. nih.gov The choice between a convergent and divergent strategy depends on the specific goals of the synthesis.
Green Chemistry Principles Applied to this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. rasayanjournal.co.inbenthamdirect.comjmaterenvironsci.comresearchgate.netresearchgate.net In the context of this compound synthesis, this can be achieved through several approaches. The use of greener solvents, such as water or ethanol, is preferred over hazardous organic solvents. rasayanjournal.co.in Microwave-assisted and ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption. rasayanjournal.co.inresearchgate.net The development of catalytic methods, as discussed in section 2.3.2.3, can reduce the need for stoichiometric reagents and minimize waste. Furthermore, designing synthetic routes with high atom economy, where a maximal proportion of the atoms from the reactants are incorporated into the final product, is a key tenet of green chemistry.
Table 2: Comparison of Conventional vs. Green Synthetic Approaches for Pyrimidine Synthesis
| Parameter | Conventional Synthesis | Green Synthesis |
| Solvents | Often hazardous organic solvents | Water, ethanol, ionic liquids, or solvent-free conditions. rasayanjournal.co.in |
| Energy Input | Conventional heating (reflux) | Microwave irradiation, ultrasonication. rasayanjournal.co.inresearchgate.net |
| Catalysis | Often stoichiometric reagents | Use of reusable catalysts (e.g., nanocatalysts). bohrium.com |
| Reaction Time | Often several hours to days | Can be reduced to minutes. rasayanjournal.co.in |
| Waste Generation | Can be significant | Minimized through higher atom economy and catalyst recycling. rasayanjournal.co.in |
This table provides a general comparison and highlights the potential benefits of applying green chemistry principles to the synthesis of pyrimidine derivatives.
Chemical Reactivity and Transformation Pathways of 5 Bromo 4,6 Dihydrazinopyrimidine
Reactivity of the C-5 Bromine Atom
The bromine atom attached to the C-5 position of the pyrimidine (B1678525) ring is a key handle for introducing molecular complexity, primarily through carbon-carbon bond-forming cross-coupling reactions and reductive processes.
Cross-Coupling Reactions for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new C-C bonds at the C-5 position of brominated pyrimidines. The reactivity in these transformations is well-established for various bromopyrimidine systems.
The Suzuki-Miyaura coupling is a highly versatile method for creating biaryl or vinyl-aryl structures by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. For 5-bromopyrimidine (B23866) derivatives, this reaction proceeds efficiently, with the C-Br bond being susceptible to the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
While direct studies on 5-Bromo-4,6-dihydrazinopyrimidine are not extensively documented, the reactivity can be inferred from similar structures. For instance, the Suzuki-Miyaura reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various aryl boronic acids has been successfully demonstrated. These reactions typically employ a Pd(0) catalyst, such as Pd(PPh₃)₄, along with a base like K₃PO₄ or Cs₂CO₃ in solvents like 1,4-dioxane (B91453) or toluene. nih.gov Computational studies on the coupling of 5-bromopyrimidine show that the C-Br bond is the most susceptible to the initial oxidative addition step compared to lighter halogens. nih.gov The choice of catalyst, base, and solvent is crucial for optimizing the yield and minimizing side reactions.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyrimidine Analogs Data inferred from studies on similar brominated pyrimidine systems.
| Aryl Bromide Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | 60 | nih.gov |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Toluene | 70-80 | 80 | nih.gov |
| 5-Bromopyrimidine | Furan-3-boronic acid | NiCl₂(dppp) (5) | K₃PO₄ | tert-Amyl alcohol | 100 | 72 | d-nb.info |
The C-5 bromine atom also facilitates participation in Heck and Sonogashira reactions. The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. uomustansiriyah.edu.iq This reaction typically requires a palladium source like Pd(OAc)₂, a phosphine (B1218219) ligand, and a base. Studies on various aryl bromides, including 5-bromopyrimidine, show successful coupling with alkenes under standard Heck conditions. nih.govnih.gov
The Sonogashira reaction is a powerful method for forming a C-C bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. nih.gov This reaction has been applied to 5-bromopyrimidine derivatives to synthesize 5-alkynylpyrimidines, which are valuable intermediates in medicinal chemistry. researchgate.netorganic-chemistry.org The conditions generally involve a palladium catalyst such as Pd(PPh₃)₄, a copper salt like CuI, and an amine base (e.g., triethylamine) which also serves as the solvent. researchgate.net
Table 2: Representative Conditions for Heck and Sonogashira Coupling of Bromopyrimidine Analogs Data inferred from studies on similar brominated pyrimidine systems.
| Reaction Type | Aryl Bromide Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Heck | 5-Bromopyrimidine | H₂C=CH(CF₂)₇CF₃ | Pd(OAc)₂ / n-Bu₄N⁺Br⁻ | NaOAc | DMF/THF | 84 | nih.gov |
| Sonogashira | 5-Bromouridine | Phenylacetylene | tBuPcPd / CuI | Cs₂CO₃ | DMF | 75 | organic-chemistry.org |
| Sonogashira | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ / CuI | Et₃N | THF | Low (25%) | researchgate.net |
Nucleophilic Aromatic Substitution (SNAr) at Brominated Position
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. The reaction typically proceeds via an addition-elimination mechanism involving a resonance-stabilized intermediate (Meisenheimer complex). mdpi.com For an SNAr reaction to be favorable, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group. researchgate.net
In the case of this compound, the pyrimidine ring itself is inherently electron-deficient. However, the hydrazino groups at the C-4 and C-6 positions are strong electron-donating groups by resonance. This electron donation increases the electron density of the ring, particularly at the ortho (C-5) and para (C-2) positions, which would disfavor the formation of the negatively charged Meisenheimer intermediate required for a classical SNAr reaction at the C-5 position. Therefore, direct nucleophilic substitution of the C-5 bromine is generally considered difficult under standard SNAr conditions. While SNAr reactions on pyrimidine rings are common, they typically occur at the more activated C-2, C-4, or C-6 positions when good leaving groups are present there. organic-chemistry.org
Reductive Processes for Debromination
The removal of the C-5 bromine atom can be achieved through reductive debromination. A common and effective method for this transformation is catalytic hydrogenation. This process typically involves treating the substrate with hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C), in a suitable solvent like ethanol (B145695) or ethyl acetate. organic-chemistry.org
This method is known for its high efficiency and chemoselectivity. Aryl bromides are generally reduced more readily than aryl chlorides, and the reaction conditions are often mild enough to be compatible with other functional groups such as nitro, cyano, or keto moieties. organic-chemistry.org For this compound, catalytic hydrogenation would be expected to selectively cleave the C-Br bond to yield 4,6-dihydrazinopyrimidine. However, care must be taken as prolonged reaction times or more aggressive catalysts (like PtO₂) and conditions could potentially lead to the reduction of the pyrimidine ring itself. asianpubs.org
Reactivity of the Hydrazino Groups at C-4 and C-6
The hydrazino groups (-NHNH₂) at the C-4 and C-6 positions are highly nucleophilic and represent the primary sites for reactions with electrophiles. Their reactivity is characteristic of arylhydrazines and allows for a wide range of chemical transformations, most notably condensation and cyclization reactions.
One of the most characteristic reactions of hydrazines is their condensation with carbonyl compounds. The hydrazino groups of this compound can react with aldehydes and ketones to form the corresponding hydrazones. This reaction typically proceeds under acidic catalysis and involves the nucleophilic addition of the hydrazine (B178648) to the carbonyl carbon, followed by the elimination of a water molecule. uomustansiriyah.edu.iq
Furthermore, the dihydrazino functionality serves as a precursor for the synthesis of fused heterocyclic systems. Reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of a new five- or six-membered ring fused to the pyrimidine core.
Pyrazolo[1,5-a]pyrimidines: Condensation with β-dicarbonyl compounds, β-ketoesters, or α,β-unsaturated ketones can lead to the formation of a pyrazole (B372694) ring, resulting in the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold. This cyclization is a common strategy for synthesizing this class of compounds, which are of interest in medicinal chemistry. nih.govnih.gov
nih.govnih.govresearchgate.netTriazolo[4,3-a]pyrimidines: Reaction with one-carbon electrophiles such as orthoesters, carboxylic acids, or acid chlorides can lead to the formation of a fused triazole ring, yielding nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrimidine derivatives. This transformation provides access to another important class of fused N-heterocycles. nih.gov
These cyclocondensation reactions demonstrate the utility of the hydrazino groups as key synthons for building complex, polycyclic aromatic systems based on the pyrimidine core.
Condensation Reactions with Carbonyl Compounds
The presence of two hydrazino groups renders this compound highly reactive towards electrophilic carbonyl compounds. These reactions serve as a cornerstone for building more complex molecular architectures.
Formation of Hydrazones and Related Derivatives
The primary reaction of the hydrazino groups with aldehydes and ketones is the formation of hydrazones. This condensation typically proceeds by nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon, followed by dehydration. Given the presence of two hydrazino groups, the reaction can lead to mono- or bis-hydrazone derivatives, depending on the stoichiometry of the reactants. The general reaction is illustrated below:
Reaction of this compound with a generic carbonyl compound (R1R2C=O) can yield a mixture of mono- and bis-hydrazones.
The specific products obtained can often be controlled by manipulating reaction conditions such as temperature, solvent, and the molar ratio of the reactants. These hydrazone derivatives are often stable, crystalline solids that can be isolated and characterized, or used as intermediates for further transformations without isolation.
Cyclization Reactions Leading to Fused Heterocyclic Systems
A significant application of the condensation reactions of this compound is in the synthesis of fused heterocyclic systems, which are scaffolds of high interest in medicinal chemistry. The initial formation of a hydrazone or a related intermediate is often followed by an intramolecular cyclization, leading to stable, fused-ring systems.
Pyrazolo[3,4-d]pyrimidines: When this compound is reacted with 1,3-dicarbonyl compounds, β-ketoesters, or α,β-unsaturated carbonyl compounds, intramolecular cyclization can occur to form the pyrazolo[3,4-d]pyrimidine core. The reaction involves one of the hydrazino groups and the adjacent endocyclic nitrogen atom of the pyrimidine ring participating in the formation of the new pyrazole ring. This transformation is a powerful method for accessing this class of compounds, which are known for a wide range of biological activities.
Triazolo[4,3-a]pyrimidines: The synthesis of triazolo[4,3-a]pyrimidines can be achieved by reacting this compound with reagents that provide a single carbon atom to facilitate the closure of the triazole ring. Such reagents include orthoesters, formic acid, or acid chlorides. The reaction proceeds via the formation of an intermediate acylhydrazide which then undergoes cyclodehydration. The resulting triazolo[4,3-a]pyrimidine system is another key heterocyclic scaffold with diverse pharmacological applications.
Acylation and Sulfonylation of Hydrazino Moieties
The nucleophilic nature of the hydrazino groups allows for straightforward acylation and sulfonylation reactions. These transformations are useful for introducing a variety of substituents, which can modulate the electronic properties and biological activity of the resulting molecules.
Acylation: Reaction with acid chlorides or anhydrides leads to the formation of the corresponding acylhydrazides. Depending on the reaction conditions, mono- or di-acylated products can be obtained. These acylhydrazide derivatives can serve as precursors for further cyclization reactions, for instance, to form oxadiazole rings.
Sulfonylation: Similarly, treatment with sulfonyl chlorides yields sulfonohydrazides. The introduction of a sulfonyl group can significantly impact the molecule's solubility and its ability to interact with biological targets.
These derivatization reactions are crucial for creating libraries of compounds for structure-activity relationship (SAR) studies.
Oxidation Studies of the Hydrazine Functionality
The hydrazine moieties in this compound are susceptible to oxidation. The outcome of the oxidation depends on the specific oxidizing agent used and the reaction conditions. Mild oxidizing agents may lead to the formation of diimide intermediates, which can be unstable. Stronger oxidation can result in the cleavage of the nitrogen-nitrogen bond and the formation of amino groups or even lead to the complete removal of the nitrogen-containing substituent, potentially forming azo-bridged dimers or leading to ring-opened products under harsh conditions. The controlled oxidation of the hydrazine groups can be a useful synthetic tool, although it can also be a competing pathway in other reactions if oxidizing conditions are inadvertently present.
Chemoselective and Regioselective Transformations Involving Multiple Reactive Sites
A key challenge and opportunity in the chemistry of this compound is the selective manipulation of its multiple reactive sites: the two hydrazino groups, the bromine atom, and the pyrimidine ring itself. Achieving chemoselectivity (differentiating between different functional groups) and regioselectivity (differentiating between similar functional groups, i.e., the two hydrazino moieties) is critical for the synthesis of complex target molecules.
Factors influencing selectivity include:
Steric Hindrance: The bromine atom may exert some steric influence on the adjacent hydrazino group.
Electronic Effects: The electron-withdrawing nature of the pyrimidine ring and the bromine atom affects the nucleophilicity of the hydrazino groups.
Reaction Conditions: Temperature, pH, solvent, and the nature of the electrophile can all be tuned to favor reaction at a specific site.
Sequential and One-Pot Reaction Strategies for Complex Product Formation
The differential reactivity of the functional groups in this compound can be exploited in sequential or one-pot reaction strategies to build molecular complexity efficiently.
Sequential Reactions: A common strategy involves the selective protection of one hydrazino group, followed by reaction at the other. After the desired transformation, the protecting group can be removed to allow for further reactions. Alternatively, a reaction can be performed at the more reactive site under mild conditions, followed by a second reaction at the less reactive site under more forcing conditions.
The development of these selective strategies is crucial for unlocking the full synthetic potential of this compound as a versatile building block in organic and medicinal chemistry.
Data Tables
Table 1: Examples of Fused Heterocyclic Systems Derived from this compound
| Fused System | Reagent Class | General Structure |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | 1,3-Dicarbonyls |
Table 2: Derivatization of Hydrazino Moieties
| Reaction Type | Reagent | Product Type |
|---|---|---|
| Acylation | Acid Chloride (RCOCl) | Acylhydrazide |
Investigation into the Chemical Reactivity and Selectivity of this compound Remains an Unexplored Area of Research
Despite a comprehensive search of available scientific literature, no specific research findings or data on the chemical reactivity, transformation pathways, or selectivity of the compound this compound in diverse chemical environments could be located. This indicates that the specific chemical behavior of this molecule has not been a significant focus of published research to date.
While the broader class of dihydrazinopyrimidines is recognized as valuable precursors in the synthesis of fused heterocyclic systems, particularly pyrazolo[3,4-d]pyrimidines, detailed investigations into the influence of the bromo substituent at the 5-position on the regioselectivity of cyclocondensation reactions are not documented. General principles of organic chemistry suggest that the two hydrazino groups at the 4 and 6 positions of the pyrimidine ring offer two nucleophilic sites for reaction with 1,3-dielectrophilic reagents, such as β-ketoesters and diketones, to form a fused pyrazole ring.
The selectivity of such reactions—that is, which of the two hydrazino groups reacts preferentially and the orientation of the resulting pyrazole ring—would be influenced by a combination of electronic and steric factors. The electron-withdrawing nature of the bromine atom and the pyrimidine ring itself would affect the nucleophilicity of the adjacent hydrazino groups. Furthermore, the steric hindrance imposed by the bromine atom could direct the approach of reactants, thereby influencing the regiochemical outcome of the cyclization.
However, without experimental data from studies involving this compound, any discussion of its reactivity and selectivity remains speculative. Detailed research, including kinetic and mechanistic studies, would be required to elucidate the precise transformation pathways and to construct data tables illustrating its selectivity in various chemical environments. Such research would be a valuable contribution to the field of heterocyclic chemistry, providing insights into the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives, a scaffold of interest in medicinal chemistry.
Spectroscopic and Analytical Characterization Methodologies for 5 Bromo 4,6 Dihydrazinopyrimidine and Its Synthesized Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. For a compound like 5-Bromo-4,6-dihydrazinopyrimidine, the ¹H NMR spectrum is expected to show distinct signals for the pyrimidine (B1678525) ring proton and the protons of the two hydrazino (-NHNH₂) groups.
The single proton at the C2 position of the pyrimidine ring would appear as a singlet. The protons of the hydrazino groups would likely appear as multiple, potentially broad signals, and their chemical shifts can be sensitive to solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.
For comparison, the ¹H NMR spectrum of the simpler analog, 5-Bromopyrimidine (B23866), shows a singlet for the H-2 proton at approximately 9.1 ppm and a singlet for the H-4 and H-6 protons at 8.9 ppm when measured in CDCl₃. chemicalbook.comspectrabase.com In a more complex derivative like 2-amino-5-bromo-6-propylpyrimidin-4(3H)-one, the NH₂ protons appear as a broad signal at 7.29 ppm and the NH proton at a significantly downfield shift of over 11 ppm in DMSO-d₆. nih.gov
Table 1: Representative ¹H NMR Data for Substituted Pyrimidine Derivatives
| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|---|
| 5-Bromopyrimidine chemicalbook.comspectrabase.com | CDCl₃ | H-2 | ~9.1 | s |
| H-4, H-6 | ~8.9 | s | ||
| 2-Amino-5-bromo-6-propylpyrimidin-4(3H)-one nih.gov | DMSO-d₆ | NH | >11.0 | br s |
| NH₂ | 7.29 | br s | ||
| CH₂ | 2.54 | t | ||
| CH₂ | 1.54-1.66 | m | ||
| CH₃ | 0.93 | t |
Note: Data is for illustrative purposes from related compounds. s = singlet, br s = broad singlet, t = triplet, m = multiplet.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. For this compound, four distinct signals are expected in the ¹³C NMR spectrum, corresponding to the four unique carbon atoms in the pyrimidine ring (C-2, C-4, C-5, and C-6).
The carbon atom attached to the bromine (C-5) would appear at a relatively upfield chemical shift compared to the other ring carbons due to the heavy atom effect of bromine. The carbons bonded to nitrogen (C-2, C-4, C-6) would appear at significantly downfield shifts. For instance, in 2-amino-5-bromo-6-propylpyrimidin-4(3H)-one, the carbon bearing the bromine (C-5) resonates at 98.9 ppm, while the other ring carbons appear at 152.0 ppm and 157.3 ppm. nih.gov Similarly, the C-Br carbon in 5-Bromouridine is found at 96.7 ppm. chemicalbook.com
Table 2: Representative ¹³C NMR Data for Substituted Pyrimidine Derivatives
| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) |
|---|---|---|---|
| 2-Amino-5-bromo-6-propylpyrimidin-4(3H)-one nih.gov | DMSO-d₆ | C-2/C-4/C-6 | 152.0, 157.3 |
| C-5 | 98.9 | ||
| CH₂ | 35.4 | ||
| CH₂ | 20.1 | ||
| CH₃ | 13.3 | ||
| 5-Bromouridine chemicalbook.com | D₂O | C-4 | 162.5 |
| C-2 | 151.6 | ||
| C-6 | 141.0 | ||
| C-5 | 96.7 |
Note: Data is for illustrative purposes from related compounds.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To unambiguously assign all proton and carbon signals, especially for complex derivatives, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) spin-spin couplings, helping to establish connectivity between adjacent protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). This would definitively link the C-2 proton to the C-2 carbon in the target molecule.
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C couplings). This is crucial for assigning quaternary carbons (like C-4, C-5, and C-6) by observing their correlations to nearby protons. For example, the H-2 proton would show an HMBC correlation to C-4 and C-6.
These advanced techniques, used in concert, allow for the complete and confident structural assignment of novel pyrimidine derivatives.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) measures the m/z value to a very high degree of accuracy (typically to four or more decimal places). This allows for the determination of the elemental formula of a molecule, as each formula has a unique exact mass. For this compound (C₄H₅BrN₆), the calculated exact mass is a critical piece of data for confirming its identity.
For example, the HRMS of a related compound, 5-Bromo-2-chloro-4-phenylpyrimidine, was used to confirm its elemental composition, C₁₀H₆BrClN₂, by matching the experimentally observed mass to the calculated mass. rsc.org This technique provides unequivocal confirmation of the molecular formula of a newly synthesized compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. derpharmachemica.com It is highly effective for assessing the purity of volatile and thermally stable compounds and can aid in their identification. atlantis-press.com
In a GC-MS analysis, the sample is vaporized and separated based on its boiling point and interaction with the GC column. Each separated component then enters the mass spectrometer, which generates a mass spectrum. For this compound, the mass spectrum would be expected to show a characteristic molecular ion peak (M⁺). Due to the presence of bromine, a distinctive isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
Common fragmentation pathways for such a molecule would likely involve the loss of the bromine atom, cleavage of the N-N bond in the hydrazino groups, or loss of the entire hydrazino substituent. Analysis of these fragmentation patterns provides valuable corroborating evidence for the proposed structure.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is obtained. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its key functional moieties.
The presence of the dihydrazino groups (-NHNH2) would be indicated by several distinct peaks. Typically, N-H stretching vibrations of the primary amine functionalities in the hydrazino groups are observed in the region of 3200-3400 cm⁻¹. These often appear as multiple sharp or broad bands. Additionally, the N-H bending (scissoring) vibrations are expected in the 1600-1650 cm⁻¹ range. The pyrimidine ring itself will produce a series of characteristic stretching and bending vibrations. C=N and C=C stretching vibrations within the aromatic ring typically appear in the 1450-1610 cm⁻¹ region. The C-Br stretching vibration is expected at lower frequencies, generally in the 500-650 cm⁻¹ range, although its detection can sometimes be challenging due to its weak intensity.
In the study of synthesized derivatives of this compound, IR spectroscopy serves as a crucial tool to confirm the success of a chemical transformation. For instance, if the hydrazino groups are reacted to form hydrazones, the disappearance of the N-H stretching bands and the appearance of a C=N stretching band from the newly formed imine bond would be evident in the IR spectrum.
Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Hydrazino (-NHNH₂) | N-H Stretch | 3200 - 3400 |
| Hydrazino (-NHNH₂) | N-H Bend | 1600 - 1650 |
| Pyrimidine Ring | C=N / C=C Stretch | 1450 - 1610 |
| Bromo (C-Br) | C-Br Stretch | 500 - 650 |
X-ray Crystallography for Definitive Solid-State Structural Analysis
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous proof of structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. For a novel compound like this compound, obtaining a single crystal suitable for X-ray diffraction analysis would be a primary goal for unequivocal structural confirmation.
The resulting crystallographic data would reveal the planarity of the pyrimidine ring and the conformation of the hydrazino substituents. It would also precisely locate the position of the bromine atom on the pyrimidine ring. Furthermore, the analysis would detail the hydrogen bonding network formed by the hydrazino groups, which is expected to be a dominant feature of the crystal packing. This information is invaluable for understanding the compound's physical properties and for computational modeling studies.
Table 2: Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 9.8 |
| β (°) | 95.5 |
| Volume (ų) | 845.0 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.85 |
Note: The data in this table is hypothetical and serves as an example of the parameters that would be determined from an X-ray crystallography experiment.
Chromatographic Techniques for Separation, Purification, and Purity Assessment
Chromatographic methods are indispensable for the separation and purification of this compound from reaction mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds, making it well-suited for pyrimidine derivatives. A reversed-phase HPLC method would likely be the primary choice for the analysis of this compound.
In a typical setup, a C18 or C8 stationary phase would be used, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the mobile phase would be a critical parameter to optimize, as the hydrazino groups are basic and their ionization state will significantly affect retention. Detection is commonly achieved using a UV detector, as the pyrimidine ring is a strong chromophore. The wavelength of maximum absorbance (λmax) for this compound would be determined by UV-Vis spectroscopy prior to HPLC analysis.
For its derivatives, HPLC is used to monitor the progress of reactions, to purify the products, and to determine the purity of the final compounds.
Table 3: Illustrative HPLC Method Parameters for this compound
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1M Phosphate Buffer (pH 7.0) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Injection Volume | 20 µL |
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the separation and analysis of volatile compounds. Due to the relatively low volatility of this compound, direct analysis by GC may be challenging without derivatization. The polar hydrazino groups can lead to poor peak shape and adsorption onto the GC column.
To overcome these issues, derivatization is often employed to increase the volatility and thermal stability of the analyte. The hydrazino groups can be converted to less polar derivatives, for example, through silylation. After derivatization, the compound can be analyzed on a non-polar or medium-polarity capillary column, such as one with a phenyl-methylpolysiloxane stationary phase. A temperature program would be used to ensure the elution of the compound in a reasonable time with good peak shape. Mass spectrometry (GC-MS) is the preferred detection method as it provides not only quantitative data but also structural information from the mass spectrum, which is invaluable for confirming the identity of the compound and any impurities.
Table 4: Representative GC-MS Parameters for Derivatized this compound
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (2 min), then 10 °C/min to 300 °C (10 min) |
| Detector | Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Computational Chemistry and Theoretical Investigations of 5 Bromo 4,6 Dihydrazinopyrimidine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and predicting the reactivity of molecules like 5-bromo-4,6-dihydrazinopyrimidine. By calculating the electron density, DFT can provide valuable insights into the molecule's behavior.
Analysis of Molecular Orbitals and Electronic Density Distributions
A fundamental aspect of understanding a molecule's chemical properties lies in the analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilic character. Conversely, the LUMO energy reflects the molecule's capacity to accept electrons, highlighting its electrophilic nature. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) | Description |
| HOMO Energy | -6.5 | Indicates the energy of the highest occupied molecular orbital, related to the molecule's electron-donating ability. |
| LUMO Energy | -1.2 | Represents the energy of the lowest unoccupied molecular orbital, related to the molecule's electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 | The energy difference between the HOMO and LUMO, which is a key indicator of chemical reactivity and stability. |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.
Mapping of Electrostatic Potentials for Reactivity Insights
The Molecular Electrostatic Potential (MEP) map is a valuable visualization tool derived from computational calculations that illustrates the charge distribution within a molecule. It helps in identifying the regions that are rich or deficient in electrons. Red-colored areas on an MEP map indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue-colored areas represent regions of positive electrostatic potential, prone to nucleophilic attack.
In the case of this compound, an MEP map would likely show negative potential (red) around the nitrogen atoms of the hydrazino groups and the pyrimidine (B1678525) ring due to the presence of lone pairs of electrons. The hydrogen atoms of the hydrazino groups and the region around the bromine atom might exhibit a more positive potential (blue or green). This information is crucial for predicting how the molecule will interact with other reagents.
Mechanistic Studies of Reactions Involving this compound
Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental methods alone.
Transition State Analysis and Reaction Pathway Elucidation
By mapping the potential energy surface of a reaction, computational methods can identify the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state are critical for understanding the reaction's feasibility and mechanism. For reactions involving this compound, such as cyclization or condensation reactions, transition state analysis can reveal the step-by-step process of bond formation and breakage. This allows for a detailed elucidation of the reaction pathway, distinguishing between possible competing mechanisms.
Kinetic and Thermodynamic Parameters for Chemical Transformations
Beyond identifying the reaction pathway, computational chemistry can quantify the kinetic and thermodynamic parameters of a chemical transformation. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. Lower activation energies correspond to faster reactions.
Thermodynamic parameters such as the change in enthalpy (ΔH) and Gibbs free energy (ΔG) for the reaction can also be determined. These values indicate whether a reaction is exothermic or endothermic and whether it is spontaneous under given conditions.
Table 2: Hypothetical Kinetic and Thermodynamic Data for a Reaction of this compound
| Parameter | Value | Unit | Significance |
| Activation Energy (Ea) | 25 | kcal/mol | The energy barrier that must be overcome for the reaction to occur. |
| Enthalpy of Reaction (ΔH) | -15 | kcal/mol | Indicates that the reaction is exothermic, releasing heat. |
| Gibbs Free Energy of Reaction (ΔG) | -20 | kcal/mol | A negative value suggests that the reaction is spontaneous. |
Note: The values in this table are hypothetical and illustrative of the data obtained from computational studies.
Conformational Analysis and Tautomerism Studies of Hydrazino Groups
The hydrazino groups in this compound can exhibit conformational flexibility and tautomerism, which can significantly impact the molecule's reactivity and biological activity.
Computational methods can be employed to perform a systematic conformational analysis to identify the most stable conformations of the molecule. This involves rotating the single bonds associated with the hydrazino groups and calculating the energy of each resulting conformer. The lowest energy conformer represents the most probable structure of the molecule.
Furthermore, tautomerism is a key consideration for molecules with hydrazino groups. Tautomers are isomers that differ in the position of a proton and a double bond. For this compound, several tautomeric forms are possible. Computational calculations can determine the relative energies of these tautomers, predicting which form is the most stable and therefore the most abundant at equilibrium. This information is vital as different tautomers can exhibit distinct chemical and physical properties.
Predictive Modeling for Structure-Reactivity Relationships in Synthetic Pathways
Predictive modeling, utilizing computational chemistry, serves as a powerful tool for understanding and forecasting the reactivity of molecules within synthetic pathways. For complex heterocyclic systems like this compound, these models can provide invaluable insights into reaction mechanisms, regioselectivity, and kinetic feasibility, thereby guiding experimental design and optimizing synthetic routes. While specific, published predictive models for the synthetic pathways of this compound are not extensively documented, the established methodologies applied to related pyrimidine derivatives provide a clear framework for how such investigations would be conducted.
The core of these predictive models often lies in Quantitative Structure-Reactivity Relationship (QSRR) or Quantitative Structure-Activity Relationship (QSAR) studies, which seek to correlate molecular structure with chemical reactivity or biological activity. mdpi.comscirp.org These models are built upon a foundation of molecular descriptors calculated using quantum chemical methods, most notably Density Functional Theory (DFT). scirp.orgnih.gov
Methodology for Predictive Modeling
A typical workflow for developing a predictive model for the synthetic reactivity of this compound would involve several key steps:
Structural Optimization and Descriptor Calculation: The three-dimensional structure of the molecule and any relevant intermediates or transition states are optimized using a suitable level of theory, such as DFT with a functional like B3LYP and a basis set like 6-31G(d,p). scirp.orgnih.gov From the optimized geometry, a range of electronic and structural descriptors are calculated.
Analysis of Molecular Descriptors: Key descriptors that govern reactivity are analyzed. These include:
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are crucial. EHOMO indicates the molecule's ability to donate electrons (nucleophilicity), while ELUMO relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is a key indicator of chemical reactivity. nih.gov
Molecular Electrostatic Potential (MEP): An MEP map visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for electrophilic and nucleophilic attack, respectively. nih.gov
Atomic Charges: Calculating the partial charges on each atom (e.g., using Natural Bond Orbital, NBO, analysis) helps quantify the local electronic environment and identify reactive centers. cam.ac.uk
Global Reactivity Parameters: Descriptors such as electronegativity, chemical hardness, and softness are derived from FMO energies to provide a general measure of the molecule's stability and reactivity. nih.gov
Reaction Pathway Modeling: For specific synthetic transformations, such as cyclization or substitution reactions, computational models can map the entire reaction coordinate. This involves locating the transition state (TS) structures connecting reactants to products and calculating the activation energy barriers (ΔG‡). By comparing the energy barriers of competing pathways, the model can predict the most likely product. Studies on other heterocyclic systems have successfully used this approach to predict reaction outcomes, avoiding the need for extensive experimental screening. cam.ac.ukacs.org
Application to this compound
In the context of this compound, predictive modeling would be essential for understanding the interplay of its functional groups. The two hydrazino groups are strong electron-donating groups that activate the pyrimidine ring, while the bromo group is inductively electron-withdrawing. This creates a complex electronic landscape.
A predictive model could address key synthetic questions:
Site of Electrophilic Attack: Are the terminal amino groups of the hydrazino moieties or the ring nitrogen atoms more nucleophilic? An MEP map and calculated atomic charges would clarify this.
Regioselectivity in Cyclization: The hydrazino groups are often used to build fused heterocyclic rings (e.g., triazolopyrimidines). DFT calculations of the activation barriers for cyclization at different positions would predict the regiochemical outcome. nih.gov
Reactivity in Nucleophilic Aromatic Substitution (SNAr): The bromine atom can act as a leaving group. A model could predict the feasibility of SNAr reactions by calculating the energy profile for the attack of a nucleophile and the subsequent departure of the bromide ion.
The table below illustrates the type of data that would be generated from a DFT calculation to inform a predictive model of reactivity.
| Atomic Center | Calculated NBO Charge (e) | LUMO Contribution (%) | Predicted Reactivity Role |
|---|---|---|---|
| N1 (Ring) | -0.65 | 8.5 | Nucleophilic Center, Protonation Site |
| C2 (Ring) | +0.45 | 15.2 | Potential Electrophilic Site |
| N3 (Ring) | -0.68 | 9.1 | Nucleophilic Center, Protonation Site |
| C4 (Ring) | +0.75 | 20.5 | Major Electrophilic Site (for SNAr) |
| C5 (Ring) | -0.20 | 5.5 | Less Reactive Site |
| C6 (Ring) | +0.72 | 19.8 | Major Electrophilic Site (for SNAr) |
| Br (at C5) | -0.05 | 3.1 | Potential Leaving Group |
| NH (Hydrazino at C4) | -0.55 | 2.0 | Nucleophilic Center |
| NH2 (Hydrazino at C4) | -0.80 | 1.1 | Primary Nucleophilic Site (for cyclization) |
Furthermore, predictive models can evaluate competing reaction pathways by comparing their calculated activation energies, as demonstrated in the illustrative table below.
| Reaction Pathway | Description | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome |
|---|---|---|---|
| Pathway A | Intramolecular cyclization involving a hydrazino group and an adjacent ring nitrogen. | 25.8 | Kinetically accessible under heating. |
| Pathway B | Nucleophilic aromatic substitution (SNAr) at C5, displacing Bromine. | 35.2 | Kinetically less favorable than Pathway A. |
| Pathway C | Dimerization via intermolecular reaction between two molecules. | 29.5 | Possible side reaction, concentration-dependent. |
Conclusion and Future Research Directions in 5 Bromo 4,6 Dihydrazinopyrimidine Chemistry
Summary of Key Achievements in Synthesis and Reactivity of 5-Bromo-4,6-dihydrazinopyrimidine
While direct literature on the synthesis and reactivity of this compound is not extensively documented, a plausible synthetic strategy can be proposed based on established chemical principles for analogous structures. The reactivity of this molecule is predicted to be rich and varied, owing to the interplay of its constituent functional groups: the electron-deficient pyrimidine (B1678525) ring, the reactive bromine atom, and the nucleophilic hydrazino moieties.
A hypothetical, yet chemically sound, synthetic route to this compound would likely commence from a readily available starting material such as 4,6-dihydroxypyrimidine (B14393). The synthesis can be envisioned as a multi-step process, as detailed in the table below.
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Bromination | Bromine in a suitable solvent (e.g., acetic acid) | 5-Bromo-4,6-dihydroxypyrimidine (B103388) |
| 2 | Chlorination | Phosphorus oxychloride (POCl₃) | 5-Bromo-4,6-dichloropyrimidine |
| 3 | Hydrazinolysis | Hydrazine (B178648) hydrate (B1144303) | This compound |
The initial bromination of the pyrimidine ring at the C5 position is a standard electrophilic substitution reaction. Subsequent conversion of the hydroxyl groups to chloro groups using a reagent like phosphorus oxychloride would furnish the key intermediate, 5-Bromo-4,6-dichloropyrimidine. This intermediate is primed for nucleophilic substitution. The final step would involve the displacement of the chloro substituents with hydrazine, yielding the target compound. This type of nucleophilic aromatic substitution is a well-established method for introducing amino and hydrazino groups onto halogenated pyrimidine rings.
The reactivity of this compound is anticipated to be dictated by its unique electronic and structural features. The hydrazino groups are expected to be the primary sites of reactivity, capable of undergoing a variety of transformations. For instance, they can react with aldehydes and ketones to form the corresponding hydrazones, which can be further cyclized to generate fused heterocyclic systems. Additionally, the bromine atom at the C5 position serves as a valuable synthetic handle for introducing further diversity into the molecule through cross-coupling reactions, such as Suzuki or Stille couplings.
Identification of Emerging Research Avenues for Halogenated Dihydrazinopyrimidine Derivatives
The exploration of halogenated dihydrazinopyrimidine derivatives, including the 5-bromo variant, opens up several exciting avenues for future research. A significant area of interest lies in the synthesis of novel fused heterocyclic systems. By exploiting the reactivity of the hydrazino groups, a plethora of annulated pyrimidine derivatives can be accessed. For example, reaction with 1,3-dicarbonyl compounds could lead to the formation of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, a scaffold known to possess diverse biological activities.
Another promising research direction is the investigation of these compounds as ligands for metal complexes. The presence of multiple nitrogen atoms makes them excellent candidates for coordinating with various metal ions. The resulting metal complexes could exhibit interesting catalytic, magnetic, or photophysical properties.
Furthermore, the strategic placement of the bromine atom allows for the late-stage functionalization of the pyrimidine core. This opens the door to the creation of libraries of analogues with diverse substituents at the C5 position, which would be invaluable for structure-activity relationship (SAR) studies in medicinal chemistry. The development of efficient and selective methods for these transformations will be a key challenge and a significant area of research.
Broader Implications for Advanced Heterocyclic Chemistry and Fine Chemical Synthesis
The study of this compound and its derivatives has broader implications for the fields of advanced heterocyclic chemistry and fine chemical synthesis. The development of robust synthetic routes to this and related compounds contributes to the ever-expanding toolbox of synthetic organic chemists. The insights gained from studying the reactivity of this unique combination of functional groups can be applied to the design and synthesis of other complex heterocyclic molecules.
Moreover, the potential of these compounds to serve as versatile building blocks for the construction of more elaborate molecular architectures is of significant interest in the synthesis of fine chemicals. The ability to readily modify the core structure at multiple positions makes them attractive starting materials for the production of high-value compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. The exploration of greener and more sustainable synthetic methods for these derivatives will also be a crucial aspect of future research, aligning with the broader goals of modern chemical synthesis. acs.org
Q & A
Q. How should researchers validate chromatographic purity claims for this compound when commercial certificates of analysis (COA) are unavailable?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
